molecular formula C7H9NO2S B2786091 Ethyl 5-aminothiophene-2-carboxylate CAS No. 67318-11-0

Ethyl 5-aminothiophene-2-carboxylate

Cat. No.: B2786091
CAS No.: 67318-11-0
M. Wt: 171.21
InChI Key: FDYICWNHUBQXAT-UHFFFAOYSA-N
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Description

Ethyl 5-aminothiophene-2-carboxylate is a heterocyclic compound with the molecular formula C7H9NO2S. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-aminothiophene-2-carboxylate can be synthesized through several methods. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction typically requires a base such as sodium ethoxide and is carried out under reflux conditions.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to monitor the reaction progress .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .

Scientific Research Applications

Ethyl 5-aminothiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of organic semiconductors and corrosion inhibitors

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminothiophene-3-carboxylate
  • Methyl 5-aminothiophene-2-carboxylate
  • Ethyl 5-amino-3-methylthiophene-2-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biological Activity

Ethyl 5-aminothiophene-2-carboxylate (EATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of EATC, drawing on various research findings and case studies.

Chemical Structure and Properties

EATC has the molecular formula C7H9NO2SC_7H_9NO_2S and a molecular weight of 171.22 g/mol. The compound features an ethyl ester group and an amino group, which are critical for its reactivity and biological activity. The presence of a thiophene ring enhances its pharmacological properties, making it a valuable candidate for drug development.

Synthesis Methods

The synthesis of EATC typically involves several key reactions, including:

  • Formation of the Thiophene Ring : Starting from simple thiophene derivatives.
  • Amination : Introducing the amino group at the 5-position.
  • Esterification : Converting the carboxylic acid to an ethyl ester.

These synthetic pathways allow for the modification of EATC to enhance its biological activity.

Biological Activities

Research has demonstrated that EATC exhibits a range of biological activities, including:

  • Antimicrobial Activity : EATC has shown effectiveness against various bacterial strains. For example, studies have reported its activity against both Gram-positive and Gram-negative bacteria, with significant inhibition zones observed in disk diffusion assays (Table 1).
CompoundS. aureusE. coliB. subtilisS. typhosa
EATC++++++

Inhibition zone diameter: (+) weakly active; (++) moderately active .

  • Anticancer Properties : EATC has been investigated for its potential in cancer therapy, showing cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Similar to other thiophene derivatives, EATC has displayed anti-inflammatory properties in preclinical models, suggesting its utility in treating inflammatory diseases .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antibacterial efficacy of EATC against several bacterial strains using the agar disk diffusion method. Results indicated that EATC exhibited notable activity against S. aureus and E. coli, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Activity : In vitro studies on cancer cell lines demonstrated that EATC significantly inhibited cell proliferation and induced apoptosis in breast cancer cells (MCF-7). The underlying mechanism was attributed to the modulation of apoptotic pathways .
  • Anti-inflammatory Research : A recent study explored the anti-inflammatory effects of EATC in a rat model of paw edema induced by carrageenan. The results showed a marked reduction in edema size compared to control groups, indicating its potential therapeutic application .

Future Directions

The promising biological activities of this compound warrant further investigation into its mechanisms of action and potential therapeutic applications. Future research could focus on:

  • Optimizing Synthesis : Developing more efficient synthetic routes to produce derivatives with enhanced biological properties.
  • In Vivo Studies : Conducting comprehensive animal studies to evaluate safety and efficacy before clinical trials.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities to identify specific targets.

Properties

IUPAC Name

ethyl 5-aminothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYICWNHUBQXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 60.4 g. of ethyl-5-nitro-2-thiophenecarboxylate and 480 ml. of concentrated hydrochloric acid is cooled in an ice-bath to below -5°. To this mixture is added 72 g. of granular tin in small amounts, keeping the temperature near -5°. After stirring for 6 hours, 575 ml. of 10 N sodium hydroxide is added to neutralize the mixture. Methylene chloride and Celite are added and the mixture is filtered. The methylene chloride layer of the filtrate is separated, dried over sodium sulfate, and filtered through Magnesol. Evaporation affords an oil which is distilled to yield the product.
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